molecular formula C13H19N5O2S B2916520 N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891125-63-6

N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2916520
CAS No.: 891125-63-6
M. Wt: 309.39
InChI Key: HTFJGHPTHMNBPW-UHFFFAOYSA-N
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Description

N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H19N5O2S and its molecular weight is 309.39. The purity is usually 95%.
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Biological Activity

N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H16N4OS
  • Molecular Weight : 309.39 g/mol
  • CAS Number : 891125-63-6

This compound features a thioacetamide group linked to a triazole-pyrimidine scaffold, which is significant for its biological activity.

Antimicrobial Activity

  • Antibacterial Effects :
    • This compound exhibits notable antibacterial properties. Studies have shown that related triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazoles have demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • Triazole compounds are also recognized for their antifungal properties. Research indicates that triazole derivatives can effectively combat fungal pathogens such as Candida albicans and Aspergillus fumigatus. The compound's structural features may enhance its interaction with fungal cell membranes or metabolic pathways .

Antiviral Activity

Triazoles have been explored for their antiviral potential. The compound may exhibit activity against viral infections through mechanisms such as inhibition of viral replication or interference with viral assembly . Specific studies on related compounds indicate promising antiviral properties against RNA viruses.

Anticancer Properties

The biological activity of this compound includes potential anticancer effects. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:

  • Thio Group Influence : The presence of the thioacetamide moiety plays a significant role in enhancing the compound's interaction with biological targets.
  • Triazole Ring Modifications : Variations in the substituents on the triazole ring can significantly affect the pharmacological profile. For example, modifications that increase lipophilicity may enhance membrane permeability and bioavailability .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that specific triazole derivatives exhibited strong antibacterial activity against resistant strains of E. coli and Klebsiella pneumoniae, suggesting that structural modifications could lead to more effective antimicrobial agents .
  • Anticancer Mechanisms :
    • Research focusing on pyrimidine-based compounds highlighted their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives were shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Properties

IUPAC Name

2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-4-5-9-6-10(19)15-12-16-17-13(18(9)12)21-7-11(20)14-8(2)3/h6,8H,4-5,7H2,1-3H3,(H,14,20)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJGHPTHMNBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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